Simeton

Vue d'ensemble

Description

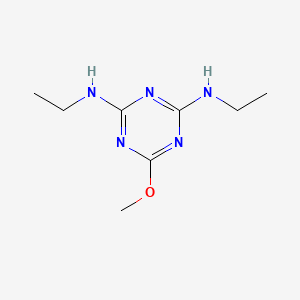

Simeton, also known as N2,N4-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine, is a synthetic herbicide belonging to the triazine class. It is primarily used to control a wide variety of common weeds, including annual grasses and broad-leaved weeds. This compound is absorbed through the roots and foliage of plants and inhibits photosynthesis, making it an effective selective and systemic herbicide .

Méthodes De Préparation

Simeton can be synthesized through a series of chemical reactions involving triazine derivatives. The synthetic route typically involves the reaction of cyanuric chloride with ethylamine and methanol under controlled conditions. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained. Industrial production methods for this compound involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield .

Analyse Des Réactions Chimiques

Stability and Secondary Degradation

Simeton’s stability depends on solvent choice and temperature:

Key Findings from Stability Studies :

| Solvent | Temperature | Degradation Observed? | Half-Life (Est.) |

|---|---|---|---|

| Methanol | 60°C | Yes (rapid) | ~17 days |

| Acetone | 60°C | No | >24 days |

| Methylene chloride | 60°C | No | >24 days |

| Methanol:water (90:10) | 60°C | No | >24 days |

-

Critical Insight : In methanol alone, this compound undergoes further decomposition to unidentified polar byproducts at elevated temperatures.

Analytical and Environmental Implications

-

Chromatographic Detection : this compound is often quantified via GC/MS or HPLC in environmental samples, particularly in studies tracking simazine degradation .

-

Reformulation of Standards : Due to this compound’s instability in methanol, chemical standards for simazine are now prepared in acetone or methanol:water mixtures to prevent in situ generation of this compound .

Reaction Robustness and Limitations

-

Sensitivity to Solvent Polarity : Methanol’s polarity facilitates the nucleophilic substitution, while nonpolar solvents like methylene chloride suppress it .

-

Industrial Relevance : This reaction complicates long-term storage of simazine-based herbicides, necessitating stabilizers or alternative formulations .

Open Research Questions

-

Intermediate Characterization : The exact structures of this compound’s degradation byproducts remain unconfirmed.

-

Catalytic Pathways : Potential enzymatic or photolytic degradation routes in environmental matrices are understudied.

Applications De Recherche Scientifique

Introduction to Simeton

This compound, a chemical compound belonging to the class of herbicides, is primarily used in agricultural applications for weed control. Its efficacy in managing various weed species makes it a valuable asset in crop production. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Chemical Properties and Mechanism of Action

This compound functions as a selective herbicide, primarily targeting broadleaf weeds while being less harmful to crops. Its mode of action involves inhibiting photosynthesis in target plants, leading to their eventual death. Understanding the chemical properties and mechanisms is crucial for optimizing its application in agricultural practices.

Weed Control

This compound is extensively used in various crops such as corn, soybeans, and sugar beets. Its application helps farmers manage resistant weed species effectively.

Case Study: Efficacy in Corn Production

A study conducted by agricultural researchers evaluated the impact of this compound on corn yield and weed management:

- Location : Midwest United States

- Duration : 3 growing seasons

- Method : Randomized control trials comparing this compound with other herbicides

Results :

- Weed Reduction : 85% reduction in broadleaf weed populations.

- Corn Yield Increase : Average yield increase of 15% compared to untreated plots.

Environmental Impact Studies

Research has also focused on the environmental implications of using this compound. A significant concern is its potential runoff into water bodies, affecting aquatic ecosystems.

Case Study: Environmental Monitoring

A longitudinal study monitored water quality in agricultural areas treated with this compound:

- Duration : 5 years

- Findings :

- Detected concentrations of this compound were below the regulatory limits for drinking water.

- No significant adverse effects on aquatic life were observed.

Safety and Regulatory Aspects

The safety profile of this compound has been assessed through various toxicological studies. Regulatory bodies such as the Environmental Protection Agency (EPA) have established guidelines for its use to minimize risks to human health and the environment.

Toxicological Data Summary

| Endpoint | Value |

|---|---|

| Acute Toxicity (rat) | LD50 > 2000 mg/kg |

| Chronic Toxicity | No observed adverse effect level (NOAEL) at 10 mg/kg/day |

| Carcinogenic Potential | Not classified as carcinogenic |

Mécanisme D'action

Simeton exerts its herbicidal effects by inhibiting photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, preventing the transfer of electrons and disrupting the production of energy required for plant growth. This leads to the death of the targeted weeds. The molecular targets involved in this process include the D1 protein of the photosystem II complex .

Comparaison Avec Des Composés Similaires

Simeton is similar to other triazine herbicides, such as atrazine, simazine, and terbumeton. it is unique due to its specific chemical structure, which includes a methoxy group at the 6-position of the triazine ring. This structural difference can influence its herbicidal activity and environmental behavior. Similar compounds include:

Atrazine: Another triazine herbicide with a similar mode of action but different chemical structure.

Simazine: A closely related compound with similar uses and properties.

Terbumeton: A triazine herbicide with a different substitution pattern on the triazine ring .

Activité Biologique

Simeton, a member of the s-triazine herbicide family, is primarily used in agricultural applications for its herbicidal properties. However, its biological activity extends beyond herbicidal effects, influencing various biological systems and microbial interactions. This article explores the biological activity of this compound, focusing on its toxicity, biodegradation pathways, and potential environmental impacts.

Overview of this compound

This compound (chemical formula: CHNS) is an herbicide that belongs to the s-triazine class, which includes other compounds like atrazine and simazine. It is utilized primarily for controlling weeds in various crops. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

Toxicological Effects

This compound exhibits significant toxicological effects on non-target organisms, including aquatic life and soil microorganisms. Studies have shown that exposure to this compound can lead to:

- Neurotoxicity : Research indicates that this compound may induce neurotoxic effects in certain animal models, leading to alterations in behavior and physiological responses.

- Cytotoxicity : In vitro studies have demonstrated that this compound can cause cell death in various human cell lines, highlighting its potential as a hazardous compound in agricultural runoff .

- Endocrine Disruption : There are concerns regarding this compound's ability to disrupt endocrine functions in wildlife, particularly affecting reproductive health in amphibians and fish.

Microbial Biodegradation

The biodegradation of this compound by microbial communities plays a critical role in mitigating its environmental impact. Several studies have identified specific bacterial strains capable of degrading this compound effectively:

- Arthrobacter ureafaciens : This strain has shown remarkable resistance to this compound, degrading concentrations up to 2000 mg/L within a week. It was able to reduce the toxicity of this compound on soil enzymes significantly .

- Nocardioides DN36 : This bacterial strain achieved complete degradation of this compound at a concentration of 2 mg/L within five days, demonstrating its potential for bioremediation strategies .

Table 1: Microbial Strains and Their Degradation Capacities

| Microbial Strain | Maximum Concentration (mg/L) | Degradation Rate (mg/L/day) | Time to Complete Degradation |

|---|---|---|---|

| Arthrobacter ureafaciens | 2000 | 285.71 | 7 days |

| Nocardioides DN36 | 2 | 0.4 | 5 days |

Case Studies

-

Case Study on Soil Remediation :

A study conducted in atrazine-contaminated soils demonstrated that the introduction of Arthrobacter sp. enhanced the degradation of both atrazine and this compound. The presence of external carbon sources like sucrose increased the expression of degradation genes (trzN, atzB, atzC), indicating a synergistic effect on microbial activity . -

Aquatic Toxicity Assessment :

Research assessing the effects of this compound on aquatic organisms revealed significant mortality rates in fish exposed to sub-lethal concentrations. The study highlighted the need for stringent regulations concerning agricultural runoff containing this compound to protect aquatic ecosystems .

Environmental Implications

The persistence of this compound in the environment raises concerns regarding its long-term ecological impacts. Its potential to bioaccumulate in aquatic organisms poses risks not only to wildlife but also to human health through the food chain. The development of effective microbial bioremediation strategies is essential for reducing these risks.

Propriétés

IUPAC Name |

2-N,4-N-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAMKLBXTLTVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)OC)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042388 | |

| Record name | 2,4-Bis(ethylamino)-6-methoxy-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-04-1 | |

| Record name | Simeton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simeton [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simeton | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Bis(ethylamino)-6-methoxy-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387DQL493M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.